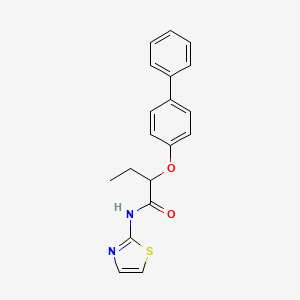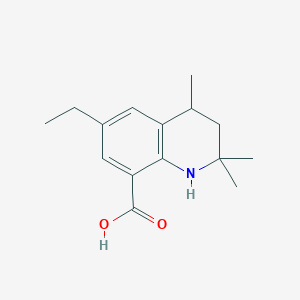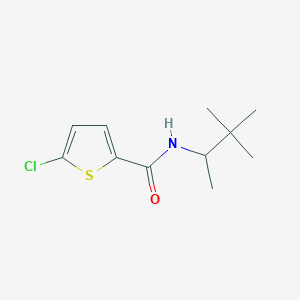![molecular formula C16H21N3O3S B4630697 3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4630697.png)
3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide
説明
Synthesis Analysis
The synthesis of related compounds often involves reactions between specific precursors such as pyridoxal hydrochloride and various N-arylcyanoacetamides, leading to a series of carboxamides with potential antimicrobial activities. For instance, novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have been prepared, showing significant activity against bacterial or fungal strains (Zhuravel et al., 2005). Similarly, the synthesis involving ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate as a starting material has been documented, highlighting the versatility of these compounds in producing various derivatives with antimicrobial properties (Gad-Elkareem et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction data, revealing how the pyrazole, pyridine, and pyran rings tend to be almost coplanar with each other. Such analysis is crucial for understanding the interaction of these compounds with biological targets and their overall reactivity (Ganapathy et al., 2015).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including with aromatic amines, hydrazine hydrate, and aldehydes, leading to a wide array of derivatives. For example, reactions with aldehydes, formamide, and acetic anhydride have been studied, showcasing the synthetic versatility and potential for further modification to enhance biological activity or solubility (Kostenko et al., 2008).
Physical Properties Analysis
While specific data on the physical properties of "3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide" were not directly found, related research suggests that the physical properties of similar compounds, such as solubility, melting points, and crystal structure, are crucial for their practical application and effectiveness as potential pharmaceutical agents or chemical intermediates.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form specific derivatives, play a significant role in determining the potential uses of these compounds. Research into their reactivity with compounds such as hydrazine hydrate and their ability to undergo cyclization or rearrangement reactions indicates a rich chemistry that could be leveraged for developing new materials or drugs (Sun et al., 2011).
科学的研究の応用
Antiproliferative Activity
Research into related thienopyridine derivatives has shown that these compounds possess antiproliferative activities. Specifically, modifications to the 3-amino and 2-aryl carboxamide functionalities of these compounds can result in significant impacts on their biological activities, with certain modifications leading to increased activity. This suggests that our compound of interest may also be explored for its potential antiproliferative effects, particularly in the context of targeting specific enzymes or pathways involved in cell proliferation (van Rensburg et al., 2017).
Amplification of Antibiotics
Another area of application is the amplification of antibiotics, where related compounds have been studied for their ability to enhance the efficacy of antibiotic treatments against bacterial strains such as Escherichia coli. This indicates a potential for the compound to be used in synergistic treatments to combat bacterial infections, by either directly enhancing the activity of existing antibiotics or acting as a lead compound for the development of new antibacterial agents (Brown & Cowden, 1982).
Antimicrobial Activities
Further research into thieno[2,3-b]pyridine and related derivatives has demonstrated their antimicrobial potential. For instance, the synthesis and evaluation of thio-substituted derivatives have shown promising in vitro antimicrobial activities. Such studies highlight the compound's relevance in the development of new antimicrobial agents, which could be critical in addressing the growing issue of antimicrobial resistance (Gad-Elkareem et al., 2011).
特性
IUPAC Name |
6-amino-N-(3-hydroxypropyl)-12,12-dimethyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-16(2)7-11-9(8-22-16)6-10-12(17)13(23-15(10)19-11)14(21)18-4-3-5-20/h6,20H,3-5,7-8,17H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDQZXPQRMYTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C(=C(S3)C(=O)NCCCO)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663127 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 6975540 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4630618.png)


![{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4630634.png)


![5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4630645.png)
![N-(5-{2-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4630659.png)


![methyl 3-[({[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4630685.png)

methyl]-8-quinolinol](/img/structure/B4630691.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4630698.png)